7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Description
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol This compound belongs to the class of benzoxepins, which are characterized by a benzene ring fused to an oxepin ring
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXPHOGLWGQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396706 | |
| Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-66-6 | |
| Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microwave-Assisted Cyclization
A Thieme protocol uses microwave irradiation to accelerate cyclization of 3,4-dihydroquinolin-4(1H)-one derivatives with azides, achieving 75% yield in 30 minutes. This method reduces racemization risks compared to thermal approaches.
Palladium-Catalyzed Carboamination
Pd-catalyzed coupling of allylamines with o-nitrobenzoic acid derivatives forms the benzoxepinone skeleton via C–N bond formation and subsequent cyclization. Yields range from 50–70%, with ligand choice (e.g., BINAP) critical for enantioselectivity.
Comparative Analysis and Optimization Strategies
Yield and Scalability Comparison
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 93% | High | Moderate |
| Halogenation | 68% | Medium | Low |
| Microwave Cyclization | 75% | Low | High |
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry : The compound is studied for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
- Biological Activity : It exhibits significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
- Pharmaceutical Development : Used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Anticancer Activity
Research has demonstrated that 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one inhibits the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has shown efficacy in reducing pro-inflammatory cytokine secretion in macrophages. The IC50 value for TNF-alpha inhibition is approximately 17 µM, indicating moderate potency that could be optimized for therapeutic use.
Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from oxidative stress and modulate neurotransmitter levels, contributing to its potential use in treating neurodegenerative disorders.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of dibenzo[b,f]oxepine derivatives, this compound significantly inhibited breast cancer cell growth. The study highlighted its potential as a therapeutic agent in oncology due to its ability to induce apoptosis and arrest the cell cycle.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of the compound revealed its effectiveness in inhibiting cytokine release from activated macrophages. This suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one: This compound has a similar structure but with a chlorine atom instead of a methyl group.
7-Fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar to the above compound but with a fluorine atom.
Uniqueness
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its interaction with biological targets and its overall stability.
Biological Activity
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- CAS Number : 41177-66-6
- Topological Polar Surface Area : 26.3 Ų
The compound features a methyl group at the 7-position and a ketone functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition :
-
Receptor Modulation :
- It interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. Studies suggest that it may influence serotonin receptor activity, which is vital for mood regulation and neuropharmacology.
- Ion Channel Modulation :
Biological Activities
Several studies have investigated the biological activities of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various dibenzo[b,f]oxepine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .
Case Study: Anti-inflammatory Action
Another study focused on the anti-inflammatory effects of this compound revealed that it effectively inhibited the release of pro-inflammatory cytokines from activated macrophages. The IC50 value for TNF-a inhibition was determined to be approximately 17 µM, indicating a moderate potency that could be optimized for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, and how can reaction conditions be optimized?
Answer: The synthesis of benzoxepin derivatives typically involves cyclization or condensation reactions. For example:
- Cyclocondensation : Reacting substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Oxime Formation : Condensation of ketones with hydroxylamine derivatives (e.g., O-methylhydroxylamine) to form oxime intermediates, followed by cyclization .
Optimization Tips :- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C) and catalyst loading (e.g., NaH as a base) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Answer:
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack).
- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for ring-opening reactions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoxepin derivatives?
Answer:
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in receptor-binding assays).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. methyl groups) to isolate contributing factors .
- Reproducibility Checks : Validate results across multiple cell lines or animal models to rule out context-dependent effects .
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral catalysts address them?
Answer:
- Challenge : Racemization during cyclization due to high reaction temperatures.
- Solution : Use chiral ligands (e.g., BINOL-derived catalysts) in asymmetric catalysis to control stereochemistry at the ketone center .
- Validation : Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term pharmacological studies?
Answer:
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.
- pH Sensitivity : The lactone ring may hydrolyze under basic conditions (pH > 9), forming open-chain carboxylic acid derivatives. Buffer formulations (pH 5–7) are recommended for storage .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported for structurally analogous benzoxepin derivatives?
Answer:
- Possible Causes : Polymorphism, impurities, or inconsistent drying methods.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
